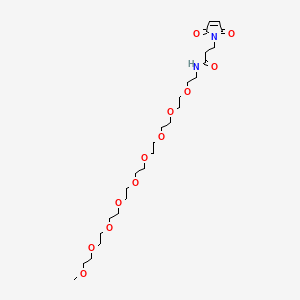
m-PEG9-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy polyethylene glycol maleimide (m-PEG9-Mal) is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . The maleimide functional group in this compound allows it to react with thiol groups, making it highly reactive and versatile for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methoxy polyethylene glycol maleimide typically involves the reaction of methoxy polyethylene glycol with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of methoxy polyethylene glycol maleimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy polyethylene glycol maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. It reacts with thiol groups in a Michael addition reaction, forming stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Conditions: The reaction typically occurs under mild conditions, with a pH range of 5-6.5 and at room temperature.
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for various applications, including drug delivery and protein modification .
Wissenschaftliche Forschungsanwendungen
Methoxy polyethylene glycol maleimide has a wide range of applications in scientific research:
Wirkmechanismus
Methoxy polyethylene glycol maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. In the context of PROTACs, it acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Methoxy polyethylene glycol maleimide is unique due to its specific functional group and its ability to form stable thioether bonds. Similar compounds include:
Methoxy polyethylene glycol succinimidyl carbonate: Reacts with amine groups instead of thiol groups.
Methoxy polyethylene glycol aldehyde: Reacts with amine groups to form imine bonds.
Methoxy polyethylene glycol azide: Used in click chemistry reactions with alkynes.
Methoxy polyethylene glycol maleimide stands out for its high reactivity towards thiol groups, making it particularly useful in applications requiring stable thioether linkages .
Eigenschaften
Molekularformel |
C26H46N2O12 |
|---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29) |
InChI-Schlüssel |
GMMOXURYXYPBKB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



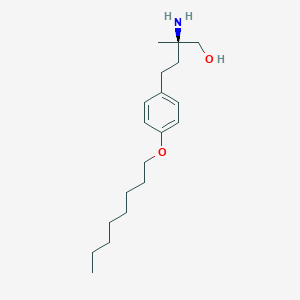
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
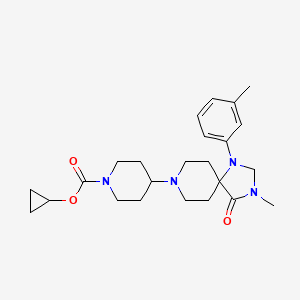
![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)

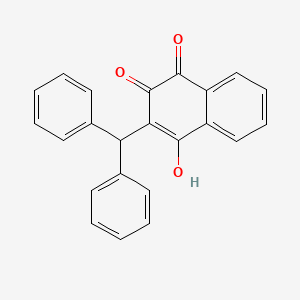
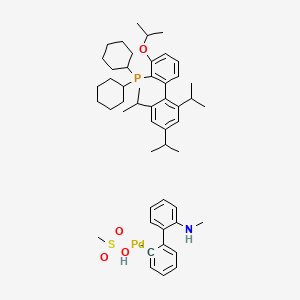
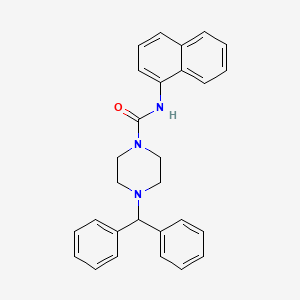
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)

![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)
